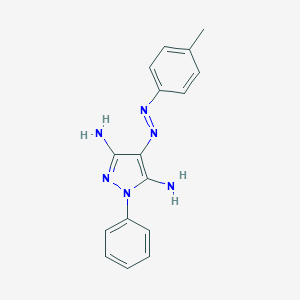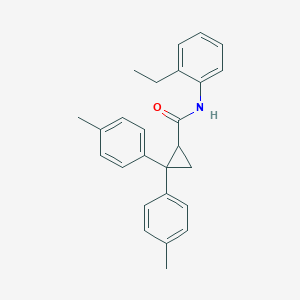![molecular formula C23H20BrN3O2 B387485 2-Bromo-N-(2-{N'-[(E)-(4-ethylphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide](/img/structure/B387485.png)
2-Bromo-N-(2-{N'-[(E)-(4-ethylphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-N-(2-{N'-[(E)-(4-ethylphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide is a complex organic compound with a unique structure that includes a bromine atom, a hydrazino group, and a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2-{N'-[(E)-(4-ethylphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide typically involves multi-step organic reactions. One common method includes the bromination of benzamide derivatives followed by the introduction of the hydrazino group through a condensation reaction with an appropriate hydrazine derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
2-Bromo-N-(2-{N'-[(E)-(4-ethylphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the hydrazino group or other functional groups within the molecule.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamide compounds.
科学的研究の応用
2-Bromo-N-(2-{N'-[(E)-(4-ethylphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It can be used in the development of new materials, catalysts, or other industrial applications.
作用機序
The mechanism of action of 2-Bromo-N-(2-{N'-[(E)-(4-ethylphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The hydrazino group may play a crucial role in its biological activity by interacting with enzymes or receptors. The bromine atom and other functional groups within the molecule can also influence its reactivity and interactions with biological systems.
類似化合物との比較
Similar Compounds
2-bromo-N-methylbenzamide: A simpler analog with a methyl group instead of the hydrazino group.
2-bromo-N-(3,4-dimethylphenyl)benzamide: A compound with additional methyl groups on the phenyl ring.
2-bromobenzamide: The parent compound without additional substituents.
Uniqueness
2-Bromo-N-(2-{N'-[(E)-(4-ethylphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and potential applications. The presence of the hydrazino group and the specific arrangement of substituents make it distinct from other similar compounds.
特性
分子式 |
C23H20BrN3O2 |
|---|---|
分子量 |
450.3g/mol |
IUPAC名 |
2-[(2-bromobenzoyl)amino]-N-[(E)-(4-ethylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C23H20BrN3O2/c1-2-16-11-13-17(14-12-16)15-25-27-23(29)19-8-4-6-10-21(19)26-22(28)18-7-3-5-9-20(18)24/h3-15H,2H2,1H3,(H,26,28)(H,27,29)/b25-15+ |
InChIキー |
IJPWXXSDTQPXQW-MFKUBSTISA-N |
SMILES |
CCC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Br |
異性体SMILES |
CCC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Br |
正規SMILES |
CCC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B387402.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B387403.png)

![1-(4-Ethoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B387405.png)


![3-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide](/img/structure/B387412.png)
![N'-(3-iodobenzoyl)[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B387416.png)
![2-nitro-N'-[(1E)-1-phenylpentylidene]benzohydrazide](/img/structure/B387419.png)
![N'-[1-(2,4-dimethoxyphenyl)ethylidene]-3-iodobenzohydrazide](/img/structure/B387422.png)

![N'-[1-(3-aminophenyl)ethylidene]-2-phenoxyacetohydrazide](/img/structure/B387425.png)
![N'-[1-(4-biphenylyl)ethylidene]-2-methylbenzohydrazide](/img/structure/B387426.png)

